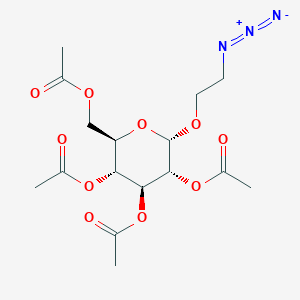![molecular formula C10H19NO3 B6357737 t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate CAS No. 31420-65-2](/img/structure/B6357737.png)
t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C10H19NO3 . It is also known by other names such as Carbamic acid, [2-(hydroxymethyl)cyclobutyl]-, 1,1-dimethylethyl ester, trans- .
Molecular Structure Analysis
The molecular structure of t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate consists of a carbamate group (OC(O)NH) attached to a t-butyl group (C(CH3)3) and a trans-2-(hydroxymethyl)cyclobutyl group . The average mass of the molecule is 201.263 Da and the monoisotopic mass is 201.136490 Da .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Drug Intermediates t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate has been used as a key intermediate in the synthesis of anti-cancer drugs. The synthesis method involves Weinreb ketone synthesis, demonstrating its utility in complex organic syntheses (Song Hao, 2011).
Enantioselective Synthesis of Carbocyclic Analogues This compound is important for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the substitution of the cyclopentane ring, highlighting its role in precise molecular construction (M. Ober et al., 2004).
Cyclizative Atmospheric CO2 Fixation The compound has been utilized in cyclizative atmospheric CO2 fixation processes. It efficiently leads to cyclic carbamates bearing an iodomethyl group, showcasing its role in environmental chemistry applications (Y. Takeda et al., 2012).
Conversion of N-Benzyl, N-Trityl and N-Diphenylmethyl Amines It has been involved in the conversion of various amines to t-butyl carbamates, illustrating its versatility in organic transformations (S. Chandrasekhar et al., 2003).
Formation of Urethanes and Ureas Research has shown its use in the formation of urethanes and ureas from isocyanides, indicating its relevance in the production of important chemical compounds (OkanoMasaya et al., 1963).
Synthesis of β-Bromo-N-Boc-Amines t-Butyl N,N-dibromocarbamate, derived from t-butyl carbamate, is used for aminobromination of terminal alkenes to produce β-bromo-N-Boc-amines, a process significant in synthetic chemistry (Anna Klepacz & A. Zwierzak, 2001).
Antiviral Activity of Cyclobutyl Nucleoside Analogues The compound is involved in the synthesis of cyclobutyl nucleoside analogues with significant antiviral activity, especially against herpesviruses. This underscores its potential in pharmaceutical applications (G. Bisacchi et al., 1991).
Study of Enzyme Inhibition by Carbamates It has been used to study enzyme inhibition, particularly in the context of lipase-catalyzed reactions. This demonstrates its role in biochemistry and enzyme kinetics (G. Lin et al., 2006).
Synthesis of Aminohydroxylated Styrenes The compound has been used in the aminohydroxylation of substituted styrenes, leading to the synthesis of N-Boc protected amino alcohols. This is crucial in the development of chiral compounds (P. O’Brien et al., 1998).
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-5-4-7(8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIWSLKMPXBQFY-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Boc-Amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B6357685.png)
![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6357692.png)
![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)

![Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95%](/img/structure/B6357717.png)


![5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6357748.png)


